
3,3',4,4'-Tetramethyl-2,2'-bithiophene
Vue d'ensemble
Description
3,3’,4,4’-Tetramethyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond. This compound is characterized by the presence of four methyl groups attached to the 3, 3’, 4, and 4’ positions of the thiophene rings. Bithiophenes are known for their applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetramethyl-2,2’-bithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethylthiophene.
Coupling Reaction: The 3,4-dimethylthiophene undergoes a coupling reaction using a palladium-catalyzed cross-coupling method, such as the Suzuki-Miyaura coupling, to form the bithiophene structure.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods: Industrial production of 3,3’,4,4’-Tetramethyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’,4,4’-Tetramethyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivative using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce functional groups at the available positions on the thiophene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents (e.g., bromine), Friedel-Crafts acylation reagents (e.g., acetyl chloride), and Lewis acids (e.g., aluminum chloride).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives, acylated products.
Applications De Recherche Scientifique
Chemistry: 3,3’,4,4’-Tetramethyl-2,2’-bithiophene is used as a building block in the synthesis of organic semiconductors and conductive polymers. It is employed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Biology and Medicine: Research is ongoing to explore the potential biological activities of bithiophene derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties. specific applications of 3,3’,4,4’-Tetramethyl-2,2’-bithiophene in biology and medicine are still under investigation.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials for electronic devices, sensors, and coatings. Its unique electronic properties make it valuable for developing high-performance materials.
Mécanisme D'action
The mechanism of action of 3,3’,4,4’-Tetramethyl-2,2’-bithiophene is primarily related to its electronic properties. The compound can participate in π-π interactions and electron transfer processes, making it suitable for use in organic electronic devices. The presence of methyl groups enhances its solubility and processability, which are crucial for practical applications.
Molecular Targets and Pathways:
Organic Electronics: The compound interacts with other organic molecules and materials to form conductive pathways and active layers in electronic devices.
Biological Pathways: Potential interactions with biological targets are being studied, but detailed mechanisms are not yet fully understood.
Comparaison Avec Des Composés Similaires
2,2’-Bithiophene: Lacks the methyl groups, resulting in different electronic properties and solubility.
3,3’,4,4’-Tetramethyl-2,2’-bipyrrole: Similar structure but with nitrogen atoms replacing sulfur atoms, leading to different reactivity and applications.
3,3’,4,4’-Tetramethyl-2,2’-bifuran: Oxygen atoms instead of sulfur, affecting the compound’s electronic properties and stability.
Uniqueness: 3,3’,4,4’-Tetramethyl-2,2’-bithiophene stands out due to its specific arrangement of methyl groups, which enhances its solubility and processability. This makes it particularly valuable for applications in organic electronics, where these properties are essential for device fabrication and performance.
Propriétés
IUPAC Name |
2-(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14S2/c1-7-5-13-11(9(7)3)12-10(4)8(2)6-14-12/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICJRRJECOCSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C)C2=C(C(=CS2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593038 | |
| Record name | 3,3',4,4'-Tetramethyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100118-76-1 | |
| Record name | 3,3',4,4'-Tetramethyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



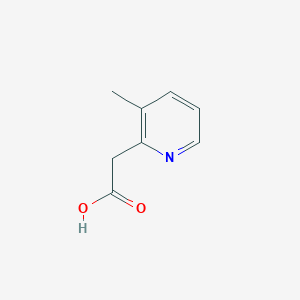


![2-Furancarboxylic acid, 4-[(acetyloxy)methyl]-5-ethyl-, methyl ester](/img/structure/B3044435.png)
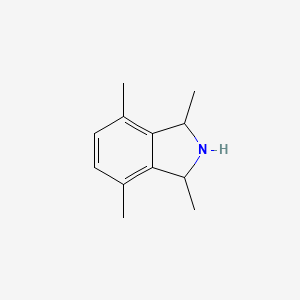
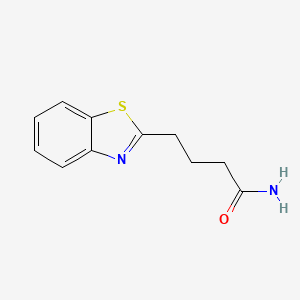

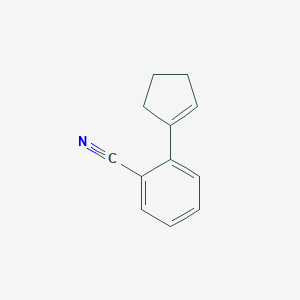
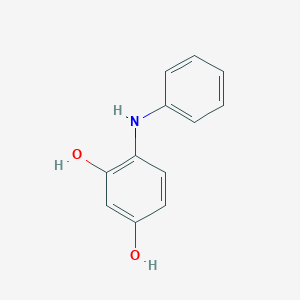
![2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B3044442.png)
![Silanol, cyclohexylphenyl[3-(1-piperidinyl)propyl]-, hydrochloride](/img/structure/B3044443.png)
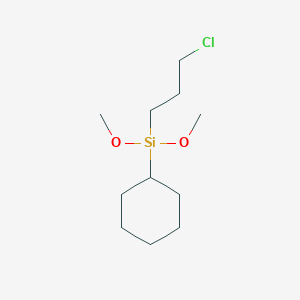
![Silane, trimethyl[2-(2-propynyloxy)ethyl]-](/img/structure/B3044445.png)
